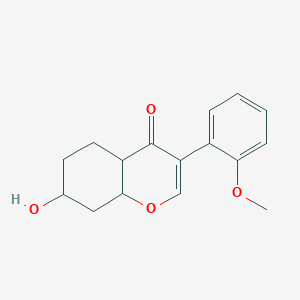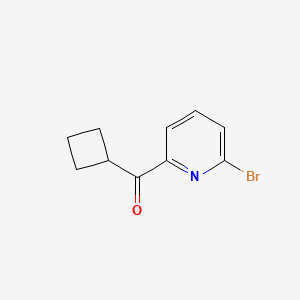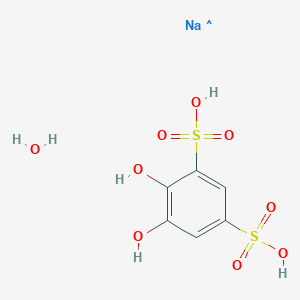
Tiron free acid hydrate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Tiron free acid hydrate sodium typically involves the sulfonation of 4,5-dihydroxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .
Industrial Production Methods: : Industrially, the production of this compound involves large-scale sulfonation processes, followed by purification steps such as crystallization and filtration to obtain the pure compound. The use of advanced techniques like X-ray diffraction and thermogravimetric analysis ensures the quality and consistency of the product .
化学反応の分析
Types of Reactions: : Tiron free acid hydrate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an efficient chelator of metal ions and participates in enzyme reactions .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with controlled pH and temperature .
Major Products Formed: : The major products formed from these reactions include metal-tiron complexes and semiquinone radicals. These products are often analyzed using techniques like electron paramagnetic resonance (EPR) spectroscopy .
科学的研究の応用
Chemistry: : In chemistry, Tiron free acid hydrate sodium is used as a chelating agent to study metal ion interactions and as a reagent in photometric titrations .
Biology: : In biological research, it is employed to investigate intracellular electron transfer reactions and as an antioxidant to scavenge free radicals .
Medicine: : In medicine, this compound is explored for its potential to mitigate redox-induced toxicity and as a therapeutic agent in conditions involving oxidative stress .
Industry: : Industrial applications include its use in the purification of water and as a component in coordination polymers for various technological applications .
作用機序
Tiron free acid hydrate sodium exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. Its small size allows it to enter cells easily, where it modulates intracellular electron transfer reactions. The compound forms semiquinone radicals upon reduction, which are detectable by EPR spectroscopy . This mechanism is crucial for its antioxidant properties and its role in mitigating oxidative stress .
類似化合物との比較
Similar Compounds: : Compounds similar to Tiron free acid hydrate sodium include chromotropic acid and other polyhydroxyl compounds that form complexes with boric acid .
Uniqueness: : this compound is unique due to its high efficiency as a chelator and its ability to act as an electron trap. Unlike other similar compounds, it does not form molecular spin-adducts but is more functional as an electron trap, making it particularly useful in measuring electron release in hypoxic conditions .
特性
分子式 |
C6H8NaO9S2 |
|---|---|
分子量 |
311.2 g/mol |
InChI |
InChI=1S/C6H6O8S2.Na.H2O/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;1H2 |
InChIキー |
MJUZSLATYCDADI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)

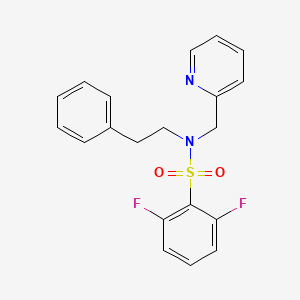
![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)


![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
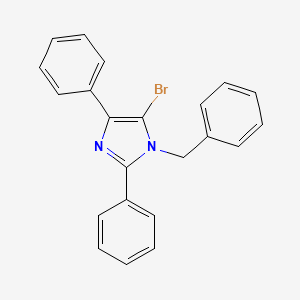

![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)
